Product packaging for 8-Methyl-8-azabicyclo[3.2.1]octan-6-one(Cat. No.:CAS No. 18700-22-6)

8-Methyl-8-azabicyclo[3.2.1]octan-6-one

Cat. No.: B3048935
CAS No.: 18700-22-6
M. Wt: 139.19 g/mol
InChI Key: YOIJWKVPLCYGBO-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-6-one (CAS 18700-22-6) is a chemical compound that serves as a versatile core scaffold in organic synthesis and medicinal chemistry. It features the 8-azabicyclo[3.2.1]octane structure, which is the fundamental framework of the tropane alkaloid family . This class of compounds is renowned for its wide array of significant biological activities. Research into this scaffold is particularly prominent in the field of neuroscience . The compound acts as a critical synthetic intermediate for the development of ligands that target monoamine neurotransmitter transporters, including the dopamine (DAT) and serotonin (SERT) transporters . Investigations into structurally related analogs have provided valuable insights for the development of potential pharmacotherapies, underscoring the research value of this core structure in central nervous system (CNS) drug discovery . The compound is offered for research applications and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B3048935 8-Methyl-8-azabicyclo[3.2.1]octan-6-one CAS No. 18700-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIJWKVPLCYGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541064
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18700-22-6
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies and Reaction Dynamics of 8 Methyl 8 Azabicyclo 3.2.1 Octan 6 One Transformations

Control of Stereochemistry and Regioselectivity in Ketone Reactions

Specific investigations into the factors governing diastereoselectivity in aldol (B89426) and related reactions of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one have not been reported. Extensive research on its isomer, tropinone (B130398), has shown that diastereoselectivity in aldol reactions is highly dependent on the enolization method, the choice of base (such as chiral lithium amides), and reaction conditions. ehu.esresearchgate.netd-nb.infonih.gov The stereochemical outcome at the C-2 and C-4 positions of tropinone is dictated by the facial selectivity of the enolate's reaction with an aldehyde. This knowledge is specific to the C-3 ketone and cannot be directly extrapolated to the C-6 ketone, which possesses a different steric and electronic environment.

The stereochemistry of the N-methyl group in the 8-azabicyclo[3.2.1]octane skeleton is a critical factor influencing the molecule's conformation and reactivity. The nitrogen atom undergoes inversion, leading to an equilibrium between two diastereomeric invertomers: one with the methyl group in an axial position and one with it in an equatorial position relative to the piperidine (B6355638) ring within the bicyclic system. academie-sciences.fr

Computational and NMR spectroscopic studies on tropinone and related N-substituted nortropinones have elucidated the factors governing this equilibrium. The relative stability of the N-alkyl invertomers can influence interactions with biological receptors and affect the stereoselectivity of reactions. academie-sciences.fr For the parent compound tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), computational studies in the gas phase indicated a 2:1 preference for the equatorial invertomer. academie-sciences.fr The position of this equilibrium is sensitive to the solvent and the nature of the N-substituent. For instance, protonation of the nitrogen atom typically shifts the equilibrium toward the equatorial form. While the electronic effect of a ketone at the C-6 position would differ from that at C-3, the fundamental principles of steric and electronic interactions governing the N-invertomer preference in the bicyclic framework remain applicable. academie-sciences.frnih.gov

Table 1. Calculated N-Invertomer Population and Energy Differences for N-Substituted Nortropan-3-ones in Chloroform (CDCl₃)
N-Substituent (R)Dominant Invertomer% Equatorial% AxialΔG (kcal/mol) (ax-eq)
Methyl (Tropinone)Equatorial70300.53
EthylEquatorial52480.05
IsopropylAxial2971-0.53
tert-ButylEquatorial80200.85
BenzylEquatorial9191.39

Data adapted from computational studies on related N-substituted nortropan-3-ones. academie-sciences.fr Values are illustrative of the principles governing N-inversion in the 8-azabicyclo[3.2.1]octane system.

Stereoelectronic effects are critical in dictating the reactivity and geometry of molecules, arising from the spatial arrangement of orbitals. wikipedia.org In rigid systems like 8-azabicyclo[3.2.1]octane, the fixed orientation of bonds and lone pairs significantly influences orbital overlap, thereby favoring or disfavoring certain reaction pathways.

While specific studies on the 6-one isomer are absent, general principles can be inferred. For example, the approach of a nucleophile to the carbonyl group at C-6 would be sterically hindered from the endo face by the C2-C3-C4 ethano bridge. Furthermore, the orientation of the nitrogen lone pair can have through-bond or through-space effects on the reactivity of the ketone. The rigid chair-like conformation of the six-membered piperidine ring and the boat-like conformation of the seven-membered ring constrain the molecule, leading to specific orbital alignments that can affect enolate formation and subsequent reactions. These effects are crucial for understanding reactivity but have not been explicitly calculated or experimentally determined for this compound. acs.orgacs.org

Diversification and Derivatization Strategies for the 8 Methyl 8 Azabicyclo 3.2.1 Octane Ketone Scaffold

Chemoselective Functionalization of the Keto Group

The carbonyl group is a prime site for introducing molecular diversity. Various synthetic methodologies have been developed to transform the ketone in 8-methyl-8-azabicyclo[3.2.1]octan-6-one into a range of other functional groups, thereby enabling the synthesis of a wide array of derivatives.

Reductions to Alcohols and Amines

The reduction of the keto group to a hydroxyl or an amino group is a fundamental transformation that provides access to key intermediates for further derivatization.

The stereoselective reduction of the ketone is crucial as the stereochemistry of the resulting alcohol can significantly influence biological activity. rsc.org Reduction of the ketone can yield two diastereomeric alcohols, the endo and exo isomers. The choice of reducing agent and reaction conditions can control the stereochemical outcome. For instance, in related tropinone (B130398) systems, tropinone reductase I (TRI) and tropinone reductase II (TRII) are enzymes that stereoselectively produce tropine (B42219) (endo-alcohol) and pseudotropine (exo-alcohol), respectively. wikipedia.org Chemical reductions can also be tailored to favor one isomer over the other.

Further functionalization can lead to the corresponding amines. For example, reductive amination of the ketone can introduce a primary or secondary amine, opening up possibilities for amide bond formation and other N-centered derivatizations. These alcohol and amine derivatives serve as valuable precursors for the synthesis of esters, ethers, amides, and other analogues with a wide range of potential applications. acs.org

Formation of Enone Systems and Related Conjugated Structures

The introduction of unsaturation adjacent to the carbonyl group, forming an enone system, provides a reactive site for conjugate additions and other transformations. This strategy has been employed to create more complex molecular architectures.

One approach to forming an enone involves the oxidation of a corresponding carbamate (B1207046) intermediate. rsc.org These conjugated systems are valuable Michael acceptors, allowing for the introduction of various nucleophiles at the β-position. This expands the diversity of substituents that can be incorporated into the bicyclic scaffold.

Carbon-Carbon Bond Formation at the α-Positions to the Carbonyl

Creating new carbon-carbon bonds at the α-position to the carbonyl group is a powerful strategy for building molecular complexity. mdpi.comvanderbilt.edu This can be achieved through various methods, including alkylation and aldol-type reactions. canada.ca

The generation of an enolate from this compound, followed by reaction with an electrophile, allows for the introduction of a wide range of alkyl and acyl groups. The regioselectivity of this reaction is important, as there are two α-positions available for functionalization. The choice of base, solvent, and temperature can influence which enolate is formed, thereby controlling the site of substitution. vanderbilt.edu For example, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can facilitate the deprotonation and subsequent alkylation. canada.ca Aldol (B89426) reactions, reacting the enolate with an aldehyde or ketone, provide access to β-hydroxy ketone derivatives, which can be further modified. researchgate.net

Table 1: Examples of C-C Bond Formation Reactions at the α-Position

Reaction Type Reagents and Conditions Product Type
Alkylation 1. LDA, THF, -78 °C; 2. Alkyl halide α-Alkyl ketone
Aldol Reaction 1. LDA, THF, -78 °C; 2. Aldehyde/Ketone β-Hydroxy ketone
Michael Addition Base, Michael Acceptor γ-Keto ester/nitrile

Functionalization at the Bridged Nitrogen and Other Ring Positions

Besides modifications at the keto group, derivatization at the bridgehead nitrogen and other positions on the bicyclic core is crucial for exploring the full chemical space of this scaffold.

N-Alkylation and N-Acylation Reactions

The tertiary amine at the 8-position is a key feature of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold. Modification of the N-methyl group can significantly impact the pharmacological properties of the resulting compounds.

N-demethylation is a critical first step to enable the introduction of other substituents at the nitrogen atom. Various methods have been developed for N-demethylation, including the use of chloroformate reagents followed by hydrolysis, and photochemical methods. google.comresearchgate.netnih.gov For example, reaction with trichloroethyl chloroformate followed by reduction with zinc can effectively remove the methyl group. researchgate.netresearchgate.net Once the secondary amine (nor-derivative) is obtained, it can be readily functionalized through N-alkylation or N-acylation. academie-sciences.fr Reductive amination is another versatile method for introducing a variety of N-substituents. google.com

Table 2: N-Demethylation and N-Functionalization Reactions

Reaction Reagents and Conditions Product
N-Demethylation 1. Cl3CCH2OCOCl; 2. Zn, AcOH N-H derivative
N-Alkylation Alkyl halide, Base N-Alkyl derivative
N-Acylation Acyl chloride, Base N-Acyl derivative
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3 N-Alkyl derivative

Introduction of Diverse Substituents onto the Bicyclic Core

Introducing substituents at other positions on the bicyclic core further expands the structural diversity of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold. uvic.canih.gov This can be achieved through various synthetic strategies, including cycloaddition reactions and functionalization of existing groups. researchgate.net

For instance, modifications can be made to derivatives where the ketone has been transformed into other functional groups. The synthesis of 8-substituted isotropane dopamine (B1211576) uptake inhibitors started with a Mannich condensation to afford an N-benzyl-3-azabicyclo[3.2.1]octan-8-one, which was then further functionalized. nih.gov The introduction of substituents can also be achieved by starting from functionalized precursors in the synthesis of the bicyclic system itself.

Combinatorial and Library Synthesis Approaches

The rigid bicyclic framework of this compound, a derivative of the tropane (B1204802) scaffold, serves as a valuable starting point for the generation of compound libraries aimed at drug discovery. Its inherent structural and stereochemical complexity allows for the presentation of substituents in well-defined spatial orientations, facilitating the exploration of structure-activity relationships (SAR).

Preparation of Chemically Diverse Compound Libraries based on the Scaffold

A key strategy in leveraging the 8-azabicyclo[3.2.1]octane scaffold for library synthesis involves the modification of the core structure to introduce a variety of pharmacophoric features. One notable approach has been the preparation of a library of unsymmetrical ureas. This method utilizes the nortropane scaffold, a demethylated version of the core structure, as a versatile intermediate.

The synthesis begins with the conversion of tropinone, a related ketone, into a more functionalized intermediate. A crucial step involves demethylation of the nitrogen at the 8-position, which allows for subsequent derivatization. This nortropane intermediate is then reacted with various reagents to build a diverse library. For instance, nortropane-8-carbonyl chlorides can be used as key intermediates. When these are treated with a slight excess of various primary or secondary amines, a library of unsymmetrical ureas can be generated in high yields.

This combinatorial approach has successfully produced a library of 129 distinct urea (B33335) compounds. The process is amenable to parallel synthesis, allowing for the rapid generation of numerous analogs by reacting a set of nortropane-based intermediates with a diverse collection of amines. The resulting compounds display a range of physicochemical properties, with molecular weights typically falling between 345 and 605 Da. Such libraries provide a rich source of chemically diverse molecules for high-throughput screening to identify novel bioactive agents.

Table 1: Representative Examples from a Urea-Based Compound Library

Compound ID R1 Group on Urea R2 Group on Urea Molecular Weight ( g/mol )
Urea-1 Benzyl Phenyl 322.42
Urea-2 4-Chlorobenzyl Cyclohexyl 348.89
Urea-3 2-Phenylethyl Morpholinyl 331.44
Urea-4 3-Methoxypropyl Piperidinyl 297.43

| Urea-5 | Propyl | 4-Fluorophenyl | 278.34 |

Strategies for Modulating Binding Affinities through Derivatization

Systematic derivatization of the this compound scaffold is a powerful strategy for fine-tuning the binding affinities and selectivity of these compounds for various biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications at several positions on the bicyclic ring system can have profound effects on receptor and transporter interactions.

Derivatization at the C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions, adjacent to the carbonyl group, have been extensively explored to modulate binding to monoamine transporters, such as the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). For example, the introduction of a 2β-carbomethoxy group and a 3β-aryl group can confer high affinity for DAT. The nature of the aryl substituent at the C-3 position is critical; for instance, a 3,4-dichlorophenyl group often results in higher potency compared to a phenyl or 4-fluorophenyl group.

Furthermore, replacing the C-3 oxo group with other functionalities, such as a benzoyloxy group, can shift the selectivity profile. While some 3-oxo derivatives show a preference for DAT, the corresponding 3-benzoyloxy analogs may exhibit increased affinity for SERT. The stereochemistry at these positions is also crucial, with the 2β, 3β-configured isomers often displaying the highest affinity for DAT.

Derivatization at the N-8 Position: The N-methyl group at the 8-position is another key site for derivatization. Replacing the methyl group with larger alkyl or arylalkyl substituents can significantly alter binding affinity and selectivity. For example, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, substituting the N-methyl group with an 8-cyclopropylmethyl group led to a compound with high DAT potency (Ki of 4.0 nM) and remarkable selectivity over SERT (SERT/DAT ratio of 1060). nih.gov Similarly, an 8-(p-chlorobenzyl) derivative also showed high potency and selectivity for DAT over the norepinephrine (B1679862) transporter (NET). nih.gov These modifications demonstrate that the N-8 position can be utilized to modulate the pharmacodynamic profile of the scaffold.

The strategic derivatization of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold, guided by SAR studies, allows for the systematic optimization of binding affinities and selectivities for a wide range of biological targets.

Table 2: Impact of Derivatization on Dopamine Transporter (DAT) Binding Affinity

Compound N-8 Substituent C-3 Substituent DAT Kᵢ (nM)
Analog A -CH₃ 3β-(4-Fluorophenyl) 15.2
Analog B -CH₂-cyclopropyl 3-[2-(Bis(4-fluorophenyl)methoxy)ethylidene] 4.0
Analog C -CH₂(4-chlorophenyl) 3-[2-(Bis(4-fluorophenyl)methoxy)ethylidene] 3.9
Analog D -CH₃ 3β-(3,4-Dichlorophenyl) 2.8

| Analog E | -H (Nortropane) | 3β-(4-Fluorophenyl) | 25.6 |

Advanced Spectroscopic and Computational Characterization of 8 Methyl 8 Azabicyclo 3.2.1 Octane Ketone Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis provides the foundational experimental data for determining the structure of 8-methyl-8-azabicyclo[3.2.1]octane ketones. Techniques such as NMR, mass spectrometry, and X-ray diffraction offer complementary information, from atomic connectivity to precise spatial arrangements.

High-resolution NMR spectroscopy is a powerful tool for determining the constitution and configuration of 8-azabicyclo[3.2.1]octane derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for complete structural assignment. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For the 8-methyl-8-azabicyclo[3.2.1]octane core, distinct signals are observed for the bridgehead protons, the protons adjacent to the nitrogen and carbonyl groups, and the N-methyl protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments, with the carbonyl carbon typically appearing as a characteristic downfield signal. nih.gov

2D NMR (COSY, HSQC): 2D NMR techniques are essential for unambiguous assignment. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the bicyclic system. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the stereochemistry and conformational preferences of the molecule. This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For the 8-azabicyclo[3.2.1]octane system, NOESY can distinguish between axial and equatorial orientations of substituents and determine the preferred conformation of the N-methyl group, which can interconvert between axial and equatorial positions. academie-sciences.fr

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C=O-~210-220
Bridgehead (C1, C5)~2.5-3.5~60-65
CH₂ adjacent to N~2.2-3.2~45-55
N-CH₃~2.1-2.5~35-45
Other CH₂~1.5-2.5~25-40

Note: These are approximate chemical shift ranges for the 8-methyl-8-azabicyclo[3.2.1]octane ketone core and can vary based on substitution and solvent.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and using soft ionization techniques like electrospray ionization (ESI), is particularly valuable. nih.gov

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by matching the experimental mass to the calculated mass of potential elemental compositions. This is a critical step in confirming the identity of a newly synthesized derivative. nih.gov

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves inducing the parent ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern of the 8-methyl-8-azabicyclo[3.2.1]octane core is influenced by the stable bicyclic structure and the presence of the nitrogen atom, often leading to specific cleavage pathways that can help confirm the core structure and the location of substituents.

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry. For derivatives of 8-methyl-8-azabicyclo[3.2.1]octan-6-one, X-ray analysis can confirm the conformation of the bicyclic system, which typically adopts a distorted chair-chair configuration. researchgate.netresearchgate.net

Furthermore, for chiral derivatives, X-ray diffraction using anomalous dispersion is the gold standard for determining the absolute configuration of stereocenters. This is essential for understanding the structure-activity relationships of biologically active molecules. The detailed structural information obtained from crystallography also serves as a benchmark for validating the results of computational chemistry methods. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are increasingly used alongside experimental techniques to provide deeper insights into the electronic structure, conformational landscape, and dynamic behavior of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. benthamdirect.com For 8-azabicyclo[3.2.1]octane derivatives, DFT calculations are instrumental in exploring the potential energy surface and identifying stable conformations. academie-sciences.fr

The flexible piperidone ring within the bicyclic structure can theoretically adopt chair, boat, or twist-boat conformations. DFT calculations can determine the relative energies of these conformers, predicting the most stable ground-state geometry. These calculations have been used to study the N-invertomer preference, showing a small energy difference between the equatorial and axial N-methyl conformers. academie-sciences.frresearchgate.net DFT is also widely used to predict various molecular properties, including vibrational frequencies and NMR chemical shifts. The correlation between calculated and experimental NMR spectra can provide strong support for a proposed structure or conformation. ufv.br

Conformer Method Relative Energy (kcal/mol)
N-Methyl EquatorialDFT (B3LYP/6-31G)0.00 (Reference)
N-Methyl AxialDFT (B3LYP/6-31G)~0.5 - 1.5

Note: The energy difference is small, and the population of conformers can be influenced by solvent and temperature. Data is representative for the tropane (B1204802) skeleton.

While DFT calculations are excellent for identifying stable, low-energy structures, Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility, solvent interactions, and molecular motion at an atomistic level.

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to determine experimentally. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in peer-reviewed literature, the principles and methodologies can be understood through theoretical investigations of the closely related and more widely studied isomer, 8-Methyl-8-azabicyclo[3.2.1]octan-3-one, commonly known as tropinone (B130398). These studies on the tropane scaffold provide a clear framework for how quantum chemical calculations can unravel the mechanistic pathways of its derivatives.

A landmark example of the application of quantum chemistry in this family of compounds is the theoretical study of the Robinson synthesis of tropinone. researchgate.netorientjchem.org This one-pot synthesis involves a double Mannich reaction between succinaldehyde, methylamine (B109427), and a derivative of acetone (B3395972). researchgate.net Computational methods, including ab initio Hartree-Fock (HF) calculations and Density Functional Theory (DFT), have been employed to map the potential energy surface of this complex reaction, clarifying the sequence of events and the structure of key intermediates and transition states. researchgate.netorientjchem.org

For instance, ab initio quantum mechanical calculations have revealed that the initial Mannich reaction in the tropinone synthesis proceeds through a transition state that involves both the formation of the carbon-carbon bond and the elimination of a water molecule in a single, concerted step. researchgate.net Following this, the calculations show a subsequent tautomerization and a second, intramolecular Mannich reaction to form the characteristic bicyclic structure of the protonated tropinone. researchgate.net

These computational models allow for the characterization of transition state geometries and the calculation of activation energies for each step of the reaction. The findings from these theoretical studies help to resolve mechanistic ambiguities, such as whether intermediates are iminium cations or amino alcohols, by comparing the relative stabilities and energy barriers associated with each pathway. orientjchem.org

The insights gained from such calculations are not limited to synthesis. DFT studies are also used to understand other reactions involving the 8-azabicyclo[3.2.1]octane core, such as stereoselective transformations or rearrangements. acs.orgacademie-sciences.fr By calculating the relative Gibbs free energies of different conformers or transition states, researchers can predict the stereochemical outcome of reactions, a critical aspect in the synthesis of bioactive molecules. acs.orgacademie-sciences.fr For example, DFT calculations have been used to determine the activation energy for the rate-determining step in the contraction of azabicyclo derivatives to form bicyclic cyclobutane scaffolds. acs.org

The table below illustrates the type of data generated from a theoretical study on the energy profile of a reaction, using the Robinson synthesis of tropinone as a representative example for the 8-azabicyclo[3.2.1]octane system.

StepDescriptionComputational MethodCalculated Activation Energy (kcal/mol)
TS-1 First intermolecular Mannich reactionPM388.11
TS-2 TautomerizationPM344.88
TS-3 Second intramolecular Mannich reactionPM310.06
Data adapted from a study on the Robinson synthesis of tropinone, the 3-oxo isomer of this compound. orientjchem.org

These theoretical approaches provide a molecular-level understanding of reaction pathways that is complementary to experimental evidence. While awaiting specific studies on this compound, the computational methodologies applied to its isomer demonstrate the profound potential of quantum chemical calculations to guide synthetic design and mechanistic inquiry for this important class of heterocyclic compounds.

Academic Research Applications of the 8 Methyl 8 Azabicyclo 3.2.1 Octane Ketone Scaffold

Strategic Building Blocks in Complex Organic Synthesis

The tropane (B1204802) ketone scaffold is a cornerstone in the synthesis of intricate molecular architectures due to its inherent structural features and chemical reactivity. Its utility as a precursor and intermediate simplifies the construction of complex target molecules.

The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids, a class of over 300 secondary metabolites with a wide array of biological activities. google.comchemicalbook.comthieme-connect.com Consequently, ketones based on this scaffold are invaluable starting points for the total synthesis of these natural products. Methodologies often focus on the stereoselective functionalization of the ketone to install the necessary substituents with precise spatial orientation. thieme-connect.comrsc.org

Key applications include:

Tropane Alkaloids: The scaffold is fundamental to the synthesis of pharmaceutically important alkaloids such as atropine (B194438), scopolamine, and hyoscyamine. google.comresearchgate.net Synthetic strategies often involve the desymmetrization of tropinone (B130398) (the 3-keto analogue) or related derivatives to achieve the desired stereochemistry. chemicalbook.comthieme-connect.com For example, the enantioselective deprotonation of tropinone using chiral lithium amide bases is a key step in accessing specific stereoisomers of various tropane alkaloids. chemicalbook.com

Cocaine Analogues: Cocaine, a well-known tropane alkaloid, features the 8-methyl-8-azabicyclo[3.2.1]octane core. ehu.es The ketone scaffold is a crucial precursor for developing cocaine analogues aimed at studying and treating cocaine abuse. acs.org Synthetic modifications are made at various positions of the tropane ring to alter the compound's interaction with monoamine transporters. musechem.com Researchers have developed numerous analogues, including stereoisomers, N-modified variants, and compounds with substitutions on the carbomethoxy and benzoyloxy groups, to explore the structure-activity relationships of dopamine (B1211576) transporter (DAT) inhibitors. musechem.comguidechem.com

Table 1: Examples of Natural Products Synthesized from the 8-Azabicyclo[3.2.1]octane Ketone Scaffold

Natural ProductClassKey Synthetic Application of Scaffold
AtropineTropane AlkaloidServes as the foundational structure, with the ketone reduced to an alcohol and esterified. researchgate.net
ScopolamineTropane AlkaloidUsed to construct the core bicyclic system, followed by epoxidation and esterification. google.comresearchgate.net
(-)-CocaineTropane AlkaloidThe ketone is a precursor for installing the characteristic 2β-carbomethoxy and 3β-benzoyloxy groups. ehu.es
Anatoxin-aTropane AlkaloidThe enantioenriched silyl (B83357) enol ether derived from the ketone is a key intermediate in the total synthesis. chemicalbook.com

Beyond natural products, the 8-methyl-8-azabicyclo[3.2.1]octane ketone scaffold is a vital intermediate for a diverse range of synthetic, pharmacologically active compounds. Its rigid structure allows it to present functional groups in well-defined orientations, making it an attractive framework for drug design.

The scaffold has been instrumental in creating compounds targeting the central nervous system. For instance, derivatives have been synthesized as monoamine reuptake inhibitors, which are crucial for treating conditions like depression and for the development of potential treatments for substance abuse. acs.org The synthesis often involves the modification of the ketone to introduce different side chains or functional groups, allowing for the fine-tuning of pharmacological activity.

Scaffold Design for Chemical Biology Probes

The tropane skeleton is a privileged scaffold for designing chemical probes to investigate biological systems, particularly neurotransmitter pathways. Its conformational rigidity and amenability to chemical modification make it ideal for developing selective ligands.

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively developed as high-affinity ligands for various biological receptors. A primary focus has been on the monoamine transporters, which are crucial for regulating the levels of dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) in the brain. google.com

Dopamine Transporter (DAT) Ligands: Many analogues have been designed to bind with high affinity and selectivity to DAT, making them useful tools for studying Parkinson's disease and cocaine addiction. guidechem.com

Serotonin and Norepinephrine Transporter Ligands: Modifications to the scaffold, particularly at the 8-position, can shift selectivity towards SERT or NET. google.com For example, replacing the N-methyl group with an 8-cyclopropylmethyl group was found to impart high SERT/DAT selectivity. google.com

Other Receptors: The scaffold has also been used to develop ligands for other targets, including muscarinic acetylcholine (B1216132) receptors and sigma receptors, demonstrating its versatility in probing different biological pathways. google.com

Table 2: Selected 8-Azabicyclo[3.2.1]octane Derivatives and Their Biological Targets

Derivative TypeModificationPrimary Biological Target(s)Reference
DiarylmethoxyethylidenylSubstitution at C-3 and N-8Dopamine Transporter (DAT), Serotonin Transporter (SERT) google.com
6- and 7-Hydroxy AnaloguesHydroxylation of the bicyclic coreDopamine Transporter (DAT), Serotonin Transporter (SERT) guidechem.com
PhenylcarbamatesCarbamate (B1207046) group at C-3Sigma (σ1 and σ2) Receptors, Serotonin (5-HT3, 5-HT4) Receptors
Pyrazole (B372694) SulfonamidesComplex side chain at C-3N-Acylethanolamine-hydrolyzing acid amidase (NAAA)

The rigid nature of the 8-azabicyclo[3.2.1]octane scaffold is highly advantageous for structure-activity relationship (SAR) studies. By systematically modifying substituents at different positions on the unyielding framework, researchers can precisely map the interactions between a ligand and its receptor. This helps in understanding the key structural features required for binding affinity and selectivity.

For example, extensive SAR studies on 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed how different substituents at the N-8 position influence selectivity for DAT, SERT, and NET. google.com These studies identified specific moieties, such as the 8-cyclopropylmethyl group, that dramatically increase selectivity for SERT over DAT, and an 8-(p-chlorobenzyl) group that enhances selectivity for DAT over NET. google.com Such insights are invaluable for the rational design of new therapeutic agents with improved potency and selectivity.

The defined three-dimensional structure of the azabicyclo[3.2.1]octane core makes it a suitable scaffold for creating peptidomimetics. These are molecules designed to mimic the structure and function of peptides but with improved properties like enhanced stability and oral bioavailability. By incorporating this rigid scaffold, specific peptide conformations, such as reverse turns, can be mimicked.

While the direct use of the 8-methyl-8-azabicyclo[3.2.1]octane ketone is less common in this specific application, related bicyclic structures like 3-aza-6,8-dioxabicyclo[3.2.1]octanes have been successfully used as dipeptide isosteres. These scaffolds serve as templates to orient amino acid side chains in a spatially defined manner, mimicking the native peptide's interaction with its biological target, such as integrins or proteases. This demonstrates the broader utility of the bicyclic framework as a tool for bioisosteric replacement in modern drug design.

Applications in Advanced Material Science and Catalysis

Extensive research into the applications of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold has primarily centered on the 3-oxo isomer, commonly known as tropinone. However, literature specifically detailing the applications of the 6-oxo isomer, 8-methyl-8-azabicyclo[3.2.1]octan-6-one, in advanced material science and catalysis is notably scarce. While the broader class of azabicyclic compounds has shown promise in these fields, the specific contributions and potential of the 6-oxo derivative remain a largely unexplored area of academic and industrial research.

Potential in Designing Novel Materials (e.g., Ionophores)

The design of novel materials, such as ionophores, often relies on molecules with specific three-dimensional structures capable of selectively binding and transporting ions across membranes. The cage-like structure of the 8-azabicyclo[3.2.1]octane framework provides a pre-organized scaffold that could be functionalized to create such ion-binding cavities.

However, similar to the applications in catalysis, there is no specific research detailing the use of this compound in the design of ionophores or other novel materials. The potential for this compound to serve as a building block in materials science is, at present, speculative. The table below summarizes the theoretical potential for this compound in the design of novel materials, based on the characteristics of the azabicyclic scaffold.

Potential Material TypeRequired Molecular PropertyHypothetical Application of this compound
IonophoresA pre-organized cavity with heteroatoms for ion coordination.Functionalization of the ketone and the nitrogen atom could create a binding site for specific cations.
Chiral PolymersA rigid, chiral monomer unit.The compound could be polymerized to create materials with chiral recognition properties.
Molecular SensorsA binding site that produces a detectable signal upon interaction with an analyte.Derivatives could be designed where ion binding at a site incorporating the azabicyclic framework leads to a change in fluorescence or color.

Mechanistic Insights into the Biological Interactions of 8 Methyl 8 Azabicyclo 3.2.1 Octane Ketone Derivatives

Molecular Recognition and Receptor Binding Mechanisms

The rigid conformation of the 8-azabicyclo[3.2.1]octane skeleton is a crucial determinant of its binding affinity and selectivity for various receptors. Structural modifications at different positions on this framework allow for the fine-tuning of its pharmacological profile.

Derivatives of 8-methyl-8-azabicyclo[3.2.1]octane are well-known for their potent effects on monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) from the synaptic cleft. nih.govgoogle.com The reinforcing and stimulant properties of many of these compounds are directly related to their ability to inhibit the dopamine transporter, leading to an increase of dopamine in the synapse. researchgate.net

Structure-activity relationship studies have revealed that the affinity and selectivity for these transporters can be systematically altered. For instance, the introduction of a 3-[2-(diarylmethoxyethylidenyl)] moiety creates potent ligands for DAT, SERT, and NET. nih.gov The nature of the substituent at the 8-position (the nitrogen atom) also plays a role in modulating selectivity. While N-substitution on many 3-phenyltropane-based DAT inhibitors has little effect, it can improve DAT selectivity over SERT in other contexts. nih.gov Research has identified specific N-substituents, such as the 8-cyclopropylmethyl group, as unique moieties that impart high selectivity for SERT over DAT. nih.govresearchgate.net Conversely, an 8-chlorobenzyl derivative was found to be highly selective for DAT over NET. nih.govresearchgate.net

The binding affinities of several 8-azabicyclo[3.2.1]octane derivatives for monoamine transporters have been quantified, demonstrating a range from high nanomolar to micromolar affinities. These interactions are stereoselective, underscoring the importance of the rigid bicyclic structure in orienting the molecule within the transporter's binding site. nih.govresearchgate.net

Table 1: Binding Affinities (Ki, nM) of Selected 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters

Compound Derivative DAT (Ki, nM) SERT (Ki, nM) NET (Ki, nM) Selectivity (SERT/DAT) Selectivity (NET/DAT)
8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)] 4.0 4240 - 1060 -
8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)] 3.9 - 5300 - 1358
3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl High affinity - - High selectivity for DAT -

Data sourced from studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. nih.govresearchgate.net

The 8-methyl-8-azabicyclo[3.2.1]octane core is a foundational element of classic muscarinic receptor antagonists like atropine (B194438) and scopolamine. These compounds exert their anticholinergic effects by competitively blocking acetylcholine (B1216132) at muscarinic receptors. There are five known subtypes of muscarinic receptors (M1-M5), all of which are G-protein-coupled receptors involved in numerous physiological processes. acs.org

The interaction mechanism involves the binding of the tropane (B1204802) moiety to the receptor's active site. The positively charged nitrogen atom at the 8-position is crucial for forming an ionic bond with a conserved aspartate residue in the transmembrane domain of the muscarinic receptor. Additional hydrophobic and hydrogen-bonding interactions between the bicyclic ring and surrounding amino acid residues stabilize the ligand-receptor complex, preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the signal transduction pathways associated with the receptor, such as the stimulation of phospholipase C (by M1, M3, M5) or the inhibition of adenylyl cyclase (by M2, M4). acs.org

Studies on 6β-acyloxy derivatives of the tropane skeleton show that modifications at this position significantly influence binding affinity for different muscarinic receptor subtypes. acs.org The size of the acyl group and the presence of the N-methyl group can affect the ratio of antagonist to agonist binding, indicating a nuanced interaction with the receptor's conformational states. acs.org

The 8-azabicyclo[3.2.1]octane scaffold has also been utilized to develop ligands for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family. acs.org The NOP receptor and its endogenous ligand, N/OFQ, are involved in modulating various physiological functions, including pain, anxiety, and reward pathways. nih.govresearchgate.net

Ligand-receptor interaction studies, including structure-based virtual screening and site-directed mutagenesis, have identified key amino acid residues within the NOP receptor that are critical for binding. acs.org These include residues in the second extracellular loop (EL2), which plays a significant role in binding selectivity and receptor activation, distinguishing NOP from classical opioid receptors. acs.org Specific amino acids such as Asp130, Val279, and Thr305 have been identified as important for ligand binding. acs.org

Non-peptide NOP agonists based on the 8-azabicyclo[3.2.1]octane framework, such as 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510), have been shown to bind with high affinity and functional selectivity. These molecules fit into the receptor's binding pocket, initiating a conformational change that triggers downstream signaling. The development of such compounds demonstrates that the tropane skeleton can be effectively adapted to target the NOP receptor, offering therapeutic potential for conditions like anxiety and substance abuse disorders. nih.gov

Enzymatic Modulation and Biochemical Pathways

Beyond direct receptor binding, derivatives of 8-methyl-8-azabicyclo[3.2.1]octane can influence biochemical pathways through the modulation of key enzymes and cellular transport processes.

The tropane skeleton is structurally related to a class of compounds known as iminosugars or azasugars. researchgate.net These are carbohydrate mimics where the oxygen atom in the ring is replaced by a nitrogen atom. Due to this structural similarity to monosaccharides, nortropane derivatives can act as inhibitors of glycosidase enzymes. researchgate.net

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates and glycoconjugates, playing vital roles in processes like digestion and glycoprotein (B1211001) processing. researchgate.net The nitrogen atom in the tropane ring can be protonated at physiological pH, mimicking the transition state of the natural sugar substrate. This allows the molecule to bind tightly to the active site of a glycosidase, acting as a competitive inhibitor. By occupying the active site, the inhibitor prevents the enzyme from processing its natural substrate, thereby disrupting the associated biochemical pathway. This mechanism of action has therapeutic potential in diseases characterized by abnormal glycoconjugate metabolism, such as certain viral infections and lysosomal storage diseases. researchgate.net

As detailed in section 7.1.1, the primary mechanism by which 8-methyl-8-azabicyclo[3.2.1]octane derivatives affect neurotransmitter pathways is through the inhibition of reuptake transporters. google.comresearchgate.net By blocking DAT, SERT, and NET, these compounds prevent the removal of dopamine, serotonin, and norepinephrine from the synaptic cleft. nih.govdrugbank.com

This blockade leads to a significant increase in the concentration and residence time of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling activity at postsynaptic receptors. uno.edu The potency of a given compound as a reuptake inhibitor is typically measured by its IC50 value, which represents the concentration required to inhibit 50% of the transporter activity. The development of "triple" reuptake inhibitors, which block all three transporters, is an area of interest for creating medications with a broad spectrum of action. drugbank.com The sustained elevation of monoamine levels in the synapse is the biochemical basis for the psychostimulant and other neurological effects of this class of compounds. uno.edunih.gov

Table 2: Reuptake Inhibition (IC50 or Ki, nM) by a Tropane Derivative

Neurotransmitter Transporter Reuptake Inhibition Potency (nM)
Dopamine (DAT) 8.0
Serotonin (SERT) 704
Norepinephrine (NET) -

Data represents the profile for a 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivative, highlighting selectivity for DAT. researchgate.net

Stereochemical Determinants of Biological Activity

The precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical factor governing its interaction with biological targets such as receptors and enzymes. numberanalytics.com For derivatives of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one, both the absolute and relative stereochemistry play a pivotal role in determining their affinity and selectivity for these targets.

The 8-azabicyclo[3.2.1]octane framework contains chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. researchgate.netsemanticscholar.org The biological activity of these enantiomers can differ significantly. For instance, studies on various tropane derivatives have consistently shown that biological targets exhibit stereoselectivity, preferentially binding to one enantiomer over the other. acs.org

The relative stereochemistry, which describes the spatial arrangement of different substituents on the bicyclic ring, is also crucial. Substituents can be oriented in either an endo or exo position. This seemingly subtle difference can have a profound impact on binding affinity. For example, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, the endo-isomer exhibited submicromolar activity as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), while the corresponding exo-diastereoisomer was completely inactive. acs.org This highlights the stringent steric requirements of the enzyme's binding pocket.

Furthermore, modifications at different positions on the tropane ring can dramatically alter both potency and selectivity for various monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents dictate the interaction with these transporters. For example, the introduction of a 3α-aryl group versus a 3β-aryl group on the tropane ring can lead to differences in selectivity between DAT and SERT. acs.org

The following table summarizes the binding affinities of selected 8-azabicyclo[3.2.1]octane derivatives, illustrating the impact of stereochemistry and substitution patterns on transporter affinity.

CompoundSubstitutionTargetKᵢ (nM)Selectivity (SERT/DAT)
22e 8-cyclopropylmethylDAT4.01060
22g 8-(p-chlorobenzyl)DAT3.9-
22g 8-(p-chlorobenzyl)NET>1000>256

Data sourced from a study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. nih.gov

The 8-azabicyclo[3.2.1]octane ring system is not rigid; it can adopt several conformations. The six-membered piperidine (B6355638) ring within this bicyclic structure typically exists in a chair conformation. eurjchem.com However, boat and twist-boat conformations are also possible. The flexibility of this ring system and the ability to transition between different conformations are integral to the process of molecular recognition, where a molecule binds to its specific biological target. escholarship.org

The interplay between different conformations and the energy barriers between them can affect the binding kinetics and affinity of a ligand. A molecule that can readily adopt the optimal conformation for binding will likely have a higher affinity for its target. The rigid nature of the bicyclic skeleton in some 8-azabicyclo[3.2.1]octane derivatives has been shown to impart stereoselective binding. nih.gov This suggests that pre-organizing the molecule into a specific conformation can enhance its interaction with a biological target. The dynamic process of a ligand adapting its conformation upon approaching and binding to a receptor is a key aspect of molecular recognition. escholarship.org

Prospective Research Directions and Challenges for 8 Methyl 8 Azabicyclo 3.2.1 Octan 6 One and the 8 Azabicyclo 3.2.1 Octane Ketone Class

Development of Novel and Highly Efficient Asymmetric Synthetic Routes

A primary challenge in the study of 8-azabicyclo[3.2.1]octane ketones is the stereoselective synthesis of enantiomerically pure compounds. Most existing methods rely on the construction of an acyclic precursor with the necessary stereochemical information or the desymmetrization of achiral tropinone (B130398) derivatives. researchgate.net Future research is directed towards the development of catalytic asymmetric methods that can directly generate the bicyclic core with high enantioselectivity.

Promising approaches include:

Asymmetric 1,3-Dipolar Cycloadditions: The use of dual catalytic systems, combining a rhodium(II) complex with a chiral Lewis acid, has shown success in the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides to afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.orgnih.gov

Desymmetrization of meso-Epoxides: Chiral phosphoric acids have been shown to catalyze the intramolecular desymmetrization of meso-epoxides, leading to the direct formation of the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net

Catalytic Enantioselective Cycloadditions: While [5+2] cycloadditions of 3-oxidopyridinium betaines have been explored, enantioselective variants remain a significant area for development. researchgate.net A tandem cycloisomerization and intermolecular [5+2] cycloaddition using a chiral N,N'-dioxide-Co(II) complex has been successful for related systems and could be adapted. researchgate.net

A key challenge will be to adapt these methods for the synthesis of less common isomers, such as the 6-oxo derivatives. The synthesis of precursors like 7-azabicyclo[3.2.1]octan-6-ol highlights a potential pathway that could be developed into an efficient asymmetric route. rsc.org

Asymmetric Synthetic Strategy Catalyst/Reagent Key Features Reported Efficiency
1,3-Dipolar CycloadditionRhodium(II) complex / Chiral Lewis acidDual catalytic systemUp to >99:1 dr, 99% ee rsc.orgnih.gov
Desymmetrization of meso-EpoxidesChiral Phosphoric Acids (e.g., VAPOL-derived)Direct formation of the bicyclic coreExcellent stereoselectivity researchgate.net
Palladium-Catalyzed Allylic Alkylation[Pd(η3-C3H5)Cl]2 / Chiral LigandDesymmetrization of tropinone derivatives74 - 98% ee ehu.es

Exploration of Under-Investigated Functionalization Pathways

The functionalization of the 8-azabicyclo[3.2.1]octane ketone core is crucial for modulating its biological activity. While the chemistry of tropinone (3-oxo) is well-established, the reactivity and derivatization of other isomers, including the 6-oxo variant, are largely unexplored territories.

Future research should focus on:

Bridge and Ring Position Modifications: The synthesis of 6- and 7-hydroxylated tropanes has demonstrated that modifications at the bridge positions can significantly alter the binding affinity and selectivity for biological targets like the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. acs.org Similar explorations on the 6-oxo scaffold are warranted.

Scaffold Hopping and Ring Morphing: Altering the core bicyclic structure, for instance by constraining a piperidine (B6355638) ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold, has been shown to boost potency in certain biological targets. semanticscholar.org Exploring such modifications starting from 6-oxo derivatives could lead to novel bioactive compounds.

Novel Derivatization Reactions: The development of new synthetic methods to introduce diverse substituents at various positions of the 8-azabicyclo[3.2.1]octan-6-one ring is essential. This includes exploring reactions like α-halogenation, α-hydroxylation, and Michael additions, which have been investigated for the 3-oxo isomer. canada.ca

Functionalization Approach Target Position(s) Potential Outcome Example from Related Systems
Bridge HydroxylationC-6, C-7Altered DAT/SERT selectivity acs.orgIncreased DAT vs. SERT selectivity in 3-aryl tropanes. acs.org
Scaffold ModificationCore bicyclic structureEnhanced biological potencyConstraining a piperidine into the azabicyclo[3.2.1]octane core increased NAAA inhibition. semanticscholar.org
α-FunctionalizationC-5, C-7 (for 6-one)Introduction of new chemical diversityα-amination and α-halogenation have been studied for tropinone (3-one). canada.ca

Advanced Computational Modeling for Rational Design and Mechanism Prediction

Computational chemistry offers powerful tools for understanding and predicting the properties of 8-azabicyclo[3.2.1]octane ketones. Density Functional Theory (DFT) and other modeling techniques can provide insights into reaction mechanisms, stereoselectivity, and biological activity, thereby guiding synthetic efforts.

Prospective research directions include:

Predicting Stereoselectivity: DFT calculations can be used to model transition states and predict the diastereoselectivity of reactions, as demonstrated in the synthesis of dendrobatid alkaloids from a chiral 7-azabicyclo[3.2.1]octan-6-ol precursor. rsc.org This approach can be invaluable for designing new asymmetric syntheses for 6-oxo derivatives.

Conformational Analysis: Understanding the preferred conformation of the bicyclic ring is crucial for predicting reactivity and biological interactions. Computational methods have been used to analyze the conformation of related 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, showing good correlation with experimental NMR data. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational modeling can elucidate the structural requirements for binding to specific biological targets. For instance, modeling has been used to understand the SAR of tropane (B1204802) analogs at monoamine transporters. researchgate.net Such studies can guide the rational design of novel 8-methyl-8-azabicyclo[3.2.1]octan-6-one derivatives with desired pharmacological profiles.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The 8-azabicyclo[3.2.1]octane scaffold is a "privileged scaffold" in medicinal chemistry, known for its interaction with a variety of biological targets, particularly neurotransmitter transporters. acs.org A deeper understanding of the molecular mechanisms of action for ketones within this class is essential for the development of new therapeutics.

Key areas for future investigation are:

Target Identification: While many tropane derivatives are known to interact with DAT, SERT, and norepinephrine (B1679862) transporters (NET), the specific targets for 6-oxo derivatives are unknown. researchgate.netnih.gov Screening these compounds against a panel of receptors and transporters is a critical first step.

Structure-Activity Relationship (SAR) Elucidation: Systematic SAR studies are needed to understand how modifications to the this compound structure affect biological activity. Studies on related 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have shown that small changes to the substituent on the nitrogen atom can dramatically alter selectivity between DAT and SERT. researchgate.net

Mechanism of Inhibition: For compounds that show activity, elucidating the precise mechanism of action (e.g., competitive vs. non-competitive inhibition) is crucial. This can involve kinetic binding studies and molecular docking simulations to understand the interactions at the atomic level.

Emerging Applications in Diverse Scientific Disciplines (e.g., Agrochemistry, Chemical Sensing)

Beyond pharmaceuticals, the unique structural and chemical properties of the 8-azabicyclo[3.2.1]octane ketone class suggest potential applications in other scientific fields.

Agrochemistry: The development of novel pesticides and herbicides is an area of active research. Given that some tropinone-based compounds have been investigated as insecticides and herbicides, it is plausible that derivatives of this compound could also exhibit useful properties in this domain. A patent application describes 8-azabicyclo[3.2.1]octane derivatives as agrochemical intermediates, indicating industrial interest in this area. google.com

Chemical Sensing: The rigid bicyclic framework and the presence of a ketone and a tertiary amine make these compounds interesting candidates for the development of chemical sensors. The nitrogen atom can be protonated or coordinated to metal ions, and the ketone can participate in hydrogen bonding. Changes in the spectroscopic properties (e.g., fluorescence, NMR) upon binding to a target analyte could form the basis of a sensing mechanism. The versatility in functionalization would allow for the tuning of selectivity towards specific analytes.

The exploration of these emerging applications is still in its infancy and represents a significant opportunity for innovation. The development of efficient synthetic routes to this compound and its analogs will be a critical enabler for research in these new directions.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 8-Methyl-8-azabicyclo[3.2.1]octan-6-one, and how are they applied?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming the bicyclic framework and methyl substitution. For example, 1H^1H-NMR can resolve proton environments in the azabicyclo system, while 13C^{13}C-NMR identifies carbonyl and quaternary carbons . Mass spectrometry (MS) validates the molecular formula (C8_8H13_{13}NO) and fragmentation patterns. X-ray crystallography, though less common, resolves stereochemical details in crystalline derivatives .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their comparative advantages?

  • Answer : Key methods include:

  • Stille/Suzuki Cross-Coupling : Used for introducing aryl/heteroaryl substituents. Stille coupling (e.g., with 3-(biaryl)-8-oxabicyclo derivatives) achieves higher yields (75–90%) compared to Suzuki coupling, which may produce complex mixtures .
  • Radical Cyclization : Effective for constructing the bicyclic core via tin hydride-mediated reactions, offering >99% diastereocontrol in azetidin-2-one precursors .
  • Diels-Alder Reactions : Employed for functionalizing the bicyclic skeleton, particularly for attaching pharmacophores like benzimidazole carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

  • Answer :

  • Substitution Patterns : Systematic variation at C-3 (e.g., diarylmethoxyethylidenyl groups) modulates binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For instance, BIMU 1 and BIMU 8 derivatives show partial agonism at 5-HT4_4 receptors, with IC50_{50} values < 100 nM .
  • Stereochemistry : Enantiomeric purity is critical. Derivatives like (8R)-8-acetyl-6,8-dihydroxy analogs exhibit stereoselective binding to sigma-2 receptors (Ki_i < 10 nM), with >100-fold selectivity over sigma-1 .
  • In Silico Modeling : Molecular docking studies (e.g., with DAT homology models) guide rational design by predicting ligand-receptor interactions .

Q. What experimental strategies are effective in resolving stereochemical ambiguities during the synthesis of this compound analogs?

  • Answer :

  • Chiral Auxiliaries : Use of enantiopure intermediates (e.g., RADO(Et)-ate) in Diels-Alder reactions ensures stereochemical control, yielding >95% ee in adducts .
  • Chromatographic Resolution : Chiral HPLC separates diastereomers, as demonstrated for 3-substituted-7-alkoxy derivatives .
  • X-ray Crystallography : Definitive assignment of absolute configuration, as shown for gold(III) tetrachloride salts of ecgonine derivatives .

Q. How can conflicting data on biological activity (e.g., transporter inhibition vs. receptor binding) be reconciled in pharmacological studies?

  • Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK-293 for DAT/SERT/NET assays) and buffer conditions to minimize variability .
  • Functional vs. Binding Assays : Differentiate uptake inhibition (e.g., 3H^3H-dopamine uptake in synaptosomes) from receptor binding (e.g., 3H^3H-BIMU 8 displacement) to clarify mechanisms .
  • Meta-Analysis : Cross-reference data across studies (e.g., compare sigma-2 affinity in Leemans et al. vs. Tonini et al.) to identify consensus trends .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95 or OV/AG-P99) for aerosol-prone procedures .
  • Ventilation : Conduct reactions in fume hoods to limit exposure to vapors (e.g., during Stille coupling with tributyltin reagents) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, as per OSHA HCS guidelines .

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

  • Answer :

  • Experimental Detail : Report reaction conditions (temperature, solvent, catalyst loading) exhaustively. For example, specify BF3_3-Et2_2O concentrations (0.1–1.0 equiv.) in Diels-Alder reactions .
  • Analytical Transparency : Provide raw spectral data (e.g., NMR peak lists, HPLC chromatograms) in supplementary materials .
  • Purity Criteria : Use HPLC (≥98% purity) and elemental analysis (±0.4% for C, H, N) to validate compounds .

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8-Methyl-8-azabicyclo[3.2.1]octan-6-one

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